

# A Comprehensive Technical Guide to 3,4,5-Trimethoxybenzylamine

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## Compound of Interest

Compound Name: 3,4,5-Trimethoxybenzylamine

Cat. No.: B102388

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **3,4,5-Trimethoxybenzylamine** (CAS Number: 18638-99-8), a pivotal chemical intermediate in the fields of pharmaceutical sciences, agrochemicals, and material science. This document details its chemical and physical properties, safety information, experimental protocols for its synthesis, and its applications in modern research and development.

## Core Properties and Identification

**3,4,5-Trimethoxybenzylamine** is a substituted benzylamine that serves as a versatile building block in organic synthesis. Its structure, featuring a benzyl ring with three methoxy groups and a primary amine, allows for a wide range of chemical modifications.

## Chemical and Physical Data

The fundamental properties of **3,4,5-Trimethoxybenzylamine** are summarized in the tables below for easy reference.

Table 1: Chemical Identification

Identifier	Value
CAS Number	18638-99-8[1][2][3][4][5]
Molecular Formula	C <sub>10</sub> H <sub>15</sub> NO <sub>3</sub> [1][4][5]
Molecular Weight	197.23 g/mol [3]
IUPAC Name	(3,4,5-trimethoxyphenyl)methanamine[1][4][5]
Synonyms	3,4,5-Trimethoxyphenyl methanamine, 1-(3,4,5-trimethoxyphenyl)methanamine[1][5]
InChI Key	YUPUSBMJCFBHAP-UHFFFAOYSA-N[1][4][5]
SMILES	<chem>COC1=CC(CN)=CC(OC)=C1OC</chem> [1][4]

Table 2: Physical Properties

Property	Value
Appearance	Colorless to light yellow/orange clear liquid[2]
Boiling Point	120-122 °C @ 0.05 mmHg[1]
Density	1.155 g/mL at 25 °C[1][3]
Refractive Index	1.548 (n <sub>20/D</sub> )[1][3]
Flash Point	>110 °C (>230 °F)[1]; 113 °C (closed cup)[3][6]
Solubility	Not miscible or difficult to mix in water[1]

## Safety and Handling

**3,4,5-Trimethoxybenzylamine** is a corrosive compound and requires careful handling. It is also sensitive to air and should be stored under an inert atmosphere in a cool, dry, and well-ventilated area, away from oxidizing agents.[1]

Table 3: GHS Hazard and Precautionary Statements

Category	Statement
Hazard Statements	H314: Causes severe skin burns and eye damage.[2] H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[3][6] H315: Causes skin irritation.[3][6] H319: Causes serious eye irritation.[3][6] H335: May cause respiratory irritation.[3][6]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][6] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3][6] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][6]
Hazard Class	8 (Corrosive)[1]
Packing Group	III[1]

## Experimental Protocols

The primary route for synthesizing **3,4,5-Trimethoxybenzylamine** is through the reductive amination of its corresponding aldehyde, 3,4,5-trimethoxybenzaldehyde. The Leuckart reaction, which utilizes ammonium formate as both the nitrogen source and the reducing agent, is a classic and effective method for this transformation.

### Synthesis via Leuckart Reaction

This protocol describes the synthesis of **3,4,5-Trimethoxybenzylamine** from 3,4,5-trimethoxybenzaldehyde using ammonium formate.

Objective: To synthesize **3,4,5-Trimethoxybenzylamine** via the reductive amination of 3,4,5-trimethoxybenzaldehyde.

## Materials:

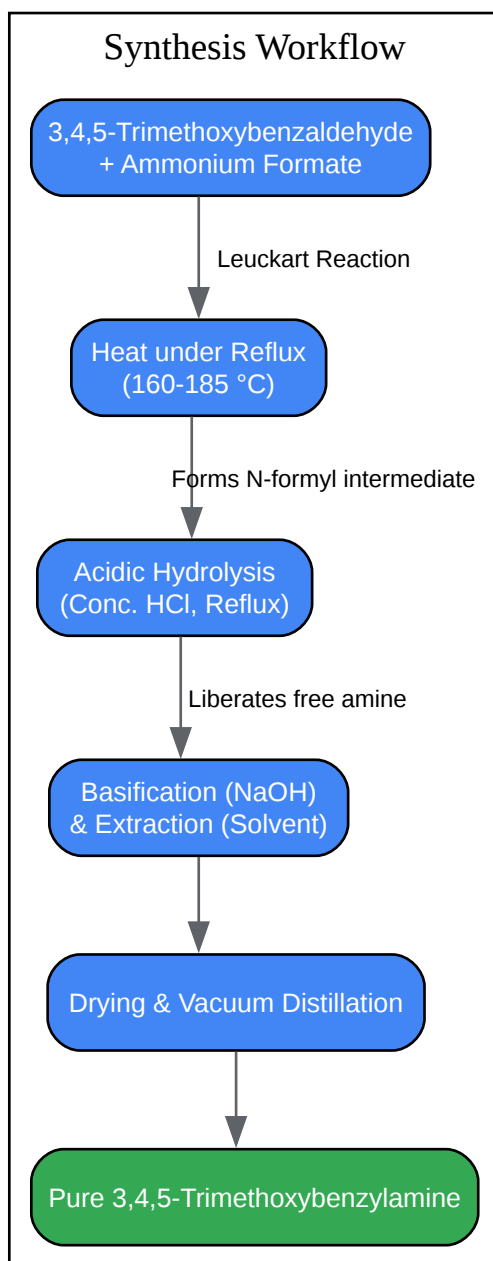
- 3,4,5-trimethoxybenzaldehyde
- Ammonium formate ( $\text{HCOONH}_4$ )
- Hydrochloric acid ( $\text{HCl}$ ), concentrated
- Sodium hydroxide ( $\text{NaOH}$ ), aqueous solution (e.g., 10 M)
- Diethyl ether or Dichloromethane (for extraction)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask with reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator

## Methodology:

- Reaction Setup: In a round-bottom flask, combine 3,4,5-trimethoxybenzaldehyde (1 equivalent) with an excess of ammonium formate (3-5 equivalents).
- Heating: Heat the mixture under reflux. The reaction temperature is typically high, often between 160-185 °C.<sup>[2]</sup> The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction proceeds via the formation of an intermediate N-formyl derivative.
- Hydrolysis: After the initial reaction is complete (as indicated by TLC), cool the mixture. Add a concentrated solution of hydrochloric acid (e.g., 6 M) to the flask and reflux the mixture for several hours to hydrolyze the formyl intermediate to the free amine.
- Workup - Basification: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Carefully make the aqueous solution strongly alkaline by the slow addition

of a concentrated sodium hydroxide solution. This step neutralizes the excess acid and deprotonates the amine hydrochloride salt to the free amine.

- Extraction: Extract the aqueous layer multiple times with an organic solvent such as diethyl ether or dichloromethane.
- Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
- Purification: The resulting crude product can be purified by vacuum distillation to yield pure **3,4,5-Trimethoxybenzylamine**.



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Caption: General workflow for the synthesis of **3,4,5-Trimethoxybenzylamine**.

## Applications in Research and Drug Development

**3,4,5-Trimethoxybenzylamine** is a valuable precursor in the synthesis of a wide range of biologically active molecules and advanced materials.

## Pharmaceutical Intermediate

The benzylamine moiety is a "privileged scaffold" in drug discovery, capable of interacting with various biological targets.<sup>[7]</sup> The trimethoxy substitution pattern on the phenyl ring significantly influences the electronic properties and hydrogen bonding potential of the molecule, making it a key component in the synthesis of active pharmaceutical ingredients (APIs).<sup>[7][8]</sup> It is instrumental in creating novel drug candidates for a variety of diseases and is crucial for structure-activity relationship (SAR) studies that aim to optimize lead compounds.<sup>[8]</sup>

Derivatives of benzylamine have been investigated for a range of pharmacological activities, including:

- **Inhibition of Catecholamine Uptake:** Certain benzylamine derivatives act as inhibitors of norepinephrine and dopamine transporters, suggesting potential applications in neurological and psychiatric disorders.<sup>[5]</sup>
- **Serotonin-Norepinephrine Reuptake Inhibition (SNRI):** The benzylamine template has been used to develop potential dual serotonin and norepinephrine reuptake inhibitors.<sup>[6]</sup>
- **Melanocortin-4 Receptor (MC4R) Antagonism:** Piperazine-benzylamine derivatives have been characterized as MC4R antagonists, which have therapeutic potential in treating conditions like cancer cachexia.<sup>[9]</sup>

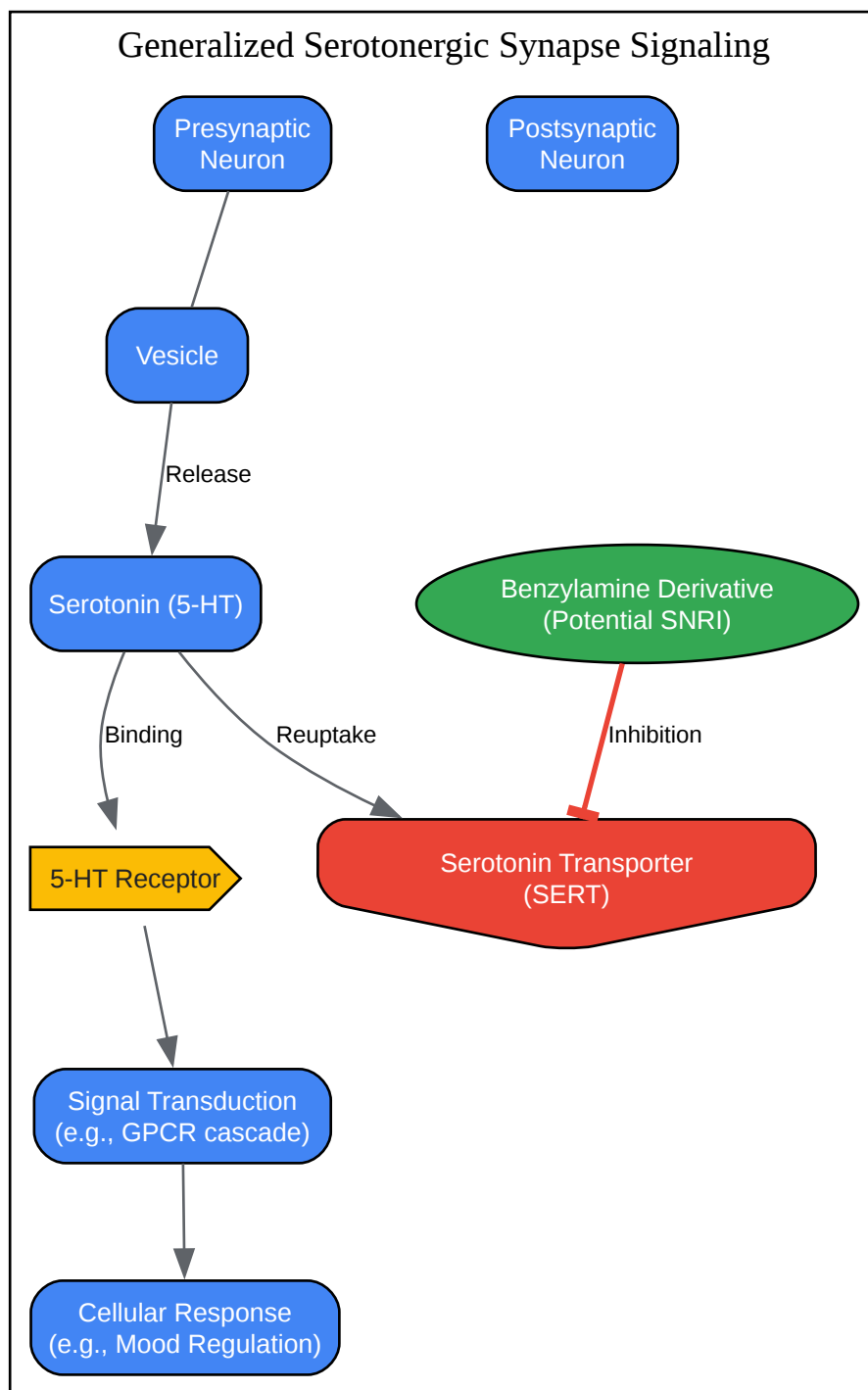
## Material Science

Beyond pharmaceuticals, this compound is utilized in advanced material science. A key application is in the engineering of surfaces that resist protein adsorption.<sup>[10]</sup> By modifying materials with derivatives of **3,4,5-trimethoxybenzylamine**, researchers can create more biocompatible surfaces for medical implants, prosthetics, and drug delivery systems, thereby reducing biofouling and improving device longevity and performance.<sup>[10]</sup>

## Signaling Pathways in Drug Development

While specific signaling pathways for drugs derived directly from **3,4,5-Trimethoxybenzylamine** are not extensively detailed in the public domain, the general class of benzylamine derivatives often targets neurotransmitter systems. For instance, their role as

potential serotonin reuptake inhibitors implicates them in the serotonergic signaling pathway, which is a key target for antidepressant medications.



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Caption: Potential mechanism of action for a benzylamine-derived SNRI.



This diagram illustrates how a derivative of **3,4,5-Trimethoxybenzylamine**, acting as a serotonin-norepinephrine reuptake inhibitor (SNRI), could block the serotonin transporter (SERT). This inhibition leads to an increased concentration of serotonin in the synaptic cleft, enhancing signaling to the postsynaptic neuron. This is a common mechanism for many antidepressant drugs.

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